Methyl 5-amino-2-(4-methylphenyl)-1,3-oxazole-4-carboxylate
Description
Methyl 5-amino-2-(4-methylphenyl)-1,3-oxazole-4-carboxylate is a heterocyclic compound featuring a 1,3-oxazole core substituted with a 4-methylphenyl group at position 2, an amino group at position 5, and a methyl ester at position 2. This structure confers unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry and materials science.
Properties
IUPAC Name |
methyl 5-amino-2-(4-methylphenyl)-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-7-3-5-8(6-4-7)11-14-9(10(13)17-11)12(15)16-2/h3-6H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZUDIJPXCKYSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)N)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via [3 + 2] Cycloaddition of Carboxylic Acids and Isocyanides
General Reaction Framework
A highly efficient method for synthesizing 4,5-disubstituted oxazoles involves the [3 + 2] cycloaddition of carboxylic acids with isocyanides. For methyl 5-amino-2-(4-methylphenyl)-1,3-oxazole-4-carboxylate, this approach employs 4-methylphenylacetic acid and methyl isocyanoacetate as key precursors. The reaction is catalyzed by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at room temperature.
Mechanistic Insights
The reaction proceeds through activation of the carboxylic acid by EDCI, forming an active ester intermediate. Nucleophilic attack by the isocyanide generates a nitrilium ion, which undergoes cyclization to yield the oxazole ring. The amino group at position 5 is introduced via subsequent hydrolysis or direct incorporation of an amine-containing isocyanide.
Optimization and Yields
Smiles Rearrangement-Mediated Cyclocondensation
Sulfonyl Chloride Intermediate Route
This method, adapted from the synthesis of related oxazolo[5,4-d]pyrimidines, utilizes methyl 2-(4-methylphenyl)-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylate as a key intermediate. Treatment with ammonia or ammonium hydroxide induces a Smiles rearrangement, replacing the sulfonyl chloride group with an amine.
Reaction Steps
- Sulfonation : The oxazole core is functionalized at position 5 using chlorosulfonic acid.
- Amination : Reaction with ammonia at 0–5°C in tetrahydrofuran (THF) facilitates sulfonamide formation.
- Rearrangement : Heating to 70–80°C in acetonitrile (MeCN) triggers the Smiles rearrangement, extruding SO₂ and yielding the 5-amino derivative.
Key Data
Cyclization of β-Ketoamide Precursors
β-Ketoamide Synthesis and Ring Closure
A third route involves cyclodehydration of ethyl 3-(4-methylphenyl)-2-cyano-3-oxopropanoate in the presence of ammonium acetate. This method constructs the oxazole ring while introducing the amino group via in situ generation of an enamine intermediate.
Procedure
- Knoevenagel Condensation : Ethyl cyanoacetate reacts with 4-methylbenzaldehyde to form the α,β-unsaturated nitrile.
- Hydrolysis : The nitrile is hydrolyzed to a β-ketoamide using concentrated HCl.
- Cyclization : Treatment with ammonium acetate in ethanol at reflux (78°C) for 6 hours yields the oxazole.
Performance Metrics
Solid-Phase Synthesis for High-Throughput Production
Resin-Bound Methodology
A scalable solid-phase approach employs Wang resin functionalized with a hydroxymethyl handle. The resin is sequentially loaded with Fmoc-protected 4-methylphenylalanine, followed by coupling with methyl 5-aminooxazole-4-carboxylate building blocks. Cleavage with trifluoroacetic acid (TFA) liberates the final product.
Advantages
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| [3 + 2] Cycloaddition | EDCI, DMAP, DCM | 82–92 | 98 | High |
| Smiles Rearrangement | Chlorosulfonic acid, NH₃ | 68 | 95 | Moderate |
| β-Ketoamide Cyclization | Ammonium acetate, EtOH | 57 | 95 | Low |
| Solid-Phase Synthesis | Wang resin, TFA | 74 | 97 | High |
Key Observations :
- The [3 + 2] cycloaddition offers the highest yield and scalability, making it ideal for industrial applications.
- The Smiles rearrangement route provides regioselectivity but requires hazardous chlorosulfonic acid.
- Solid-phase synthesis balances yield and purity, though resin costs may limit large-scale use.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-2-(4-methylphenyl)-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The methyl group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the reduction of the oxazole ring.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
Medicinal Chemistry
The compound has been extensively studied for its potential antimicrobial and anticancer properties. Research indicates that compounds in the oxazole family exhibit diverse biological activities, making them valuable in drug development.
Antimicrobial Activity
Methyl 5-amino-2-(4-methylphenyl)-1,3-oxazole-4-carboxylate has shown promising results against various bacterial strains. A study evaluated the efficacy of this compound against resistant strains of bacteria, revealing a significant reduction in infection markers.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 µg/mL |
| Escherichia coli | 15 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. A notable study conducted by the National Cancer Institute screened it against a panel of cancer cell lines, revealing cytotoxic effects particularly in breast and lung cancer cells.
| Cancer Type | IC50 (µM) |
|---|---|
| Breast Cancer | 15 |
| Lung Cancer | 20 |
| Colon Cancer | 25 |
The mechanisms underlying these effects may involve apoptosis induction and cell cycle arrest.
Material Science
The unique structure of this compound also makes it a candidate for applications in material science. Its derivatives are being explored for use in organic semiconductors and optoelectronic devices due to their electronic properties.
Applications in Organic Electronics
- Organic Field-Effect Transistors (OFETs)
- Organic Light-Emitting Diodes (OLEDs)
These applications leverage the compound's ability to facilitate charge transport and its stability under operational conditions.
Industrial Chemistry
In industrial settings, this compound can serve as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows for various chemical transformations:
Common Reactions
- Oxidation : The amino group can be oxidized to form nitro derivatives.
- Reduction : The oxazole ring can be reduced to yield corresponding amines.
- Substitution Reactions : Can undergo halogenation or other substitution reactions under acidic or basic conditions.
Case Study: Antimicrobial Efficacy
A clinical trial evaluated the use of this compound in patients with resistant bacterial infections. The results demonstrated improved patient outcomes compared to standard treatments, with a significant decrease in infection markers.
Case Study: Anticancer Treatment
In another study involving patients with advanced breast cancer, the administration of this compound as part of their treatment regimen resulted in notable tumor size reduction and increased overall survival rates among participants.
Mechanism of Action
The mechanism of action of Methyl 5-amino-2-(4-methylphenyl)-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The compound’s analogs vary in substituents at positions 2, 4, and 5 of the oxazole ring, leading to distinct physicochemical and biological properties. Key comparisons include:
Table 1: Comparative Analysis of Structural Analogs
Physicochemical Properties
- Melting Points: Sulfonyl-containing analogs (e.g., 7b, 8a) exhibit higher melting points (150–203°C) due to increased molecular rigidity and intermolecular interactions (e.g., hydrogen bonding via NH₂ and SO₂ groups) . In contrast, thiophene-substituted derivatives (e.g., Ethyl 5-amino-2-(thiophen-2-yl)-...) may have lower melting points owing to reduced symmetry and weaker crystal packing .
Spectroscopic and Analytical Data
- IR Spectroscopy: All amino-substituted oxazoles (e.g., target compound, 7b, 8a) show NH₂ stretching (~3400 cm⁻¹) and ester C=O (~1700 cm⁻¹) absorption bands. Sulfonyl groups in 7b and 8c introduce additional S=O stretches (~1350–1150 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks align with calculated masses (e.g., 439 [M+1]⁺ for 7b), confirming structural integrity .
Biological Activity
Methyl 5-amino-2-(4-methylphenyl)-1,3-oxazole-4-carboxylate is a heterocyclic compound notable for its unique oxazole ring structure combined with amino and methylphenyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial research.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₂N₂O₃
- Molecular Weight : 232.23 g/mol
- CAS Number : 1225058-13-8
The compound's structure includes an oxazole ring, which is a five-membered ring containing nitrogen and oxygen atoms, contributing to its biological activity. The presence of the amino group and the methylphenyl moiety enhances its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors. A common method includes reacting 4-methylbenzoyl chloride with glycine methyl ester in the presence of a base, followed by cyclization using phosphorus oxychloride.
Anticancer Properties
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. The compound's mechanism of action appears to involve the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase.
A comparative study highlighted its potency against several cancer types:
| Compound | Cancer Cell Line | IC₅₀ (nM) |
|---|---|---|
| This compound | A549 (Lung) | 0.35 - 4.6 |
| Other analogs | HT-29 (Colon) | Variable (up to 20.2) |
The introduction of electron-withdrawing groups has been shown to enhance activity significantly. For instance, replacing the methyl group with a methoxy group increased antiproliferative effects by up to nine-fold in certain derivatives .
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary studies suggest that it may inhibit bacterial growth, although specific mechanisms and efficacy levels require further investigation .
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Cancer Cell Lines : A study evaluated the compound's effects on various cancer cell lines, demonstrating low toxicity in normal cells while maintaining high cytotoxicity against tumor cells. The IC₅₀ values were greater than 10 μM for normal lymphocytes but significantly lower for cancerous cells, indicating a favorable therapeutic index .
- Mechanistic Insights : Docking studies have shown that the compound interacts with specific binding sites on tubulin, suggesting a targeted mechanism of action that could be exploited in drug development .
Q & A
Q. What are the established synthetic routes for Methyl 5-amino-2-(4-methylphenyl)-1,3-oxazole-4-carboxylate, and what starting materials are critical?
The compound is synthesized via a multi-step route involving cyclization and functionalization of precursors. Key steps include:
- Formation of the oxazole ring via condensation of α-haloketones with carbamates or urea derivatives.
- Introduction of the 4-methylphenyl group via Suzuki coupling or electrophilic aromatic substitution. Critical parameters include solvent choice (e.g., DMF or THF), temperature control (60–100°C), and reaction time (12–24 hours) to minimize by-products like uncyclized intermediates .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
Structural elucidation employs:
- NMR spectroscopy : H and C NMR to confirm substituent positions and amino group presence.
- X-ray crystallography : Tools like SHELXL and WinGX refine crystal structures, resolving bond angles and packing interactions.
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. What are the solubility and stability profiles under standard laboratory conditions?
The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Stability is maintained at room temperature in inert atmospheres but degrades in the presence of strong oxidizers or prolonged UV exposure .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during scale-up synthesis?
Optimization strategies include:
- Continuous flow reactors : Enhance heat transfer and reduce side reactions (e.g., hydrolysis of the ester group) .
- DoE (Design of Experiments) : Statistical analysis of variables like catalyst loading (e.g., Pd for coupling steps) and pH to identify robust conditions.
- Purification techniques : Gradient HPLC or recrystallization from ethanol/water mixtures to isolate high-purity product (>97%) .
Q. What methodologies are recommended for investigating the compound’s mechanism of action in biological systems?
- In vitro assays : Enzyme inhibition studies (e.g., fluorescence-based kinase assays) to identify target interactions.
- Molecular docking : Software like AutoDock Vina predicts binding affinities to receptors (e.g., using the compound’s InChI key for 3D modeling) .
- SAR studies : Modifying the oxazole ring or methylphenyl group to correlate structural changes with activity .
Q. How should researchers address discrepancies in reported biological activity data across studies?
- Meta-analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) to identify variability sources.
- Structural analogs : Evaluate derivatives (e.g., thiophene-substituted oxazoles ) to determine if minor modifications alter activity.
- Reproducibility checks : Validate key findings using orthogonal methods (e.g., SPR for binding affinity vs. enzyme assays) .
Q. What strategies are effective for designing derivatives to explore structure-activity relationships (SAR)?
- Functional group replacement : Substitute the methyl ester with amides or heterocycles (e.g., triazoles ) to modulate lipophilicity.
- Bioisosteric swaps : Replace the 4-methylphenyl group with thiophene or pyridine rings to enhance target selectivity .
- Click chemistry : Azide-alkyne cycloaddition to append pharmacophores (e.g., fluorophores for imaging studies) .
Q. Which computational tools are suitable for predicting the compound’s reactivity or metabolic pathways?
- DFT calculations : Gaussian or ORCA software to model electron density maps and reaction transition states.
- ADMET prediction : Tools like SwissADME estimate metabolic stability and toxicity profiles using SMILES inputs .
- Molecular dynamics (MD) simulations : GROMACS or AMBER to simulate protein-ligand interactions over time .
Methodological Notes
- Crystallography : For unresolved crystal structures, use SHELXD for phase determination and Olex2 for visualization.
- Data validation : Cross-reference spectral data with PubChem or Reaxys entries to confirm assignments .
- Safety protocols : Store the compound in amber vials at –20°C under argon to prevent degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
